molecular formula C30H46N4O13 B12414612 Bis-Mal-PEG7

Bis-Mal-PEG7

Cat. No.: B12414612
M. Wt: 670.7 g/mol
InChI Key: OPDRHCGYPGBVPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is crucial for forming PROTAC molecules, which enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis-Mal-PEG7 is synthesized through a series of chemical reactions involving the conjugation of maleimide groups to a PEG chain. The reaction typically involves the following steps:

    Activation of PEG: The PEG chain is activated by reacting with a suitable activating agent, such as N-hydroxysuccinimide (NHS).

    Conjugation with Maleimide: The activated PEG is then reacted with maleimide to form the final product, this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Activation: Large quantities of PEG are activated using NHS or other suitable agents.

    Conjugation in Reactors: The activated PEG is then reacted with maleimide in industrial reactors under controlled conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

Bis-Mal-PEG7 primarily undergoes substitution reactions due to the presence of maleimide groups. These reactions include:

    Michael Addition: The maleimide groups can undergo Michael addition with nucleophiles such as thiols.

    Amide Bond Formation: The compound can form amide bonds with amines under suitable conditions

Common Reagents and Conditions

    Nucleophiles: Thiols and amines are commonly used nucleophiles.

    Solvents: Reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Catalysts: Base catalysts like triethylamine may be used to facilitate the reactions

Major Products

The major products formed from these reactions include PEGylated proteins or peptides, which are used in various biomedical applications .

Scientific Research Applications

Bis-Mal-PEG7 has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are employed in targeted protein degradation studies.

    Biology: Facilitates the study of protein-protein interactions and cellular processes by enabling selective degradation of target proteins.

    Medicine: Used in drug development for targeted therapies, particularly in cancer research.

    Industry: Employed in the production of PEGylated compounds for various industrial applications .

Mechanism of Action

Bis-Mal-PEG7 functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The mechanism involves:

    Binding to E3 Ligase: One end of the PROTAC molecule binds to an E3 ubiquitin ligase.

    Binding to Target Protein: The other end binds to the target protein.

    Ubiquitination and Degradation: The proximity induced by the linker facilitates the ubiquitination of the target protein, leading to its degradation by the proteasome.

Comparison with Similar Compounds

Similar Compounds

    Bis-Mal-PEG4: A shorter PEG-based linker with similar properties but different chain length.

    Bis-Mal-PEG12: A longer PEG-based linker offering greater flexibility and distance between ligands.

    Bis-Mal-PEG24: An even longer PEG-based linker used for specific applications requiring extended reach .

Uniqueness

Bis-Mal-PEG7 offers a balance between flexibility and stability, making it suitable for a wide range of applications. Its intermediate chain length provides optimal spacing for effective PROTAC formation and target protein degradation .

Properties

Molecular Formula

C30H46N4O13

Molecular Weight

670.7 g/mol

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide

InChI

InChI=1S/C30H46N4O13/c35-25(5-9-33-27(37)1-2-28(33)38)31-7-11-41-13-15-43-17-19-45-21-23-47-24-22-46-20-18-44-16-14-42-12-8-32-26(36)6-10-34-29(39)3-4-30(34)40/h1-4H,5-24H2,(H,31,35)(H,32,36)

InChI Key

OPDRHCGYPGBVPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O

Origin of Product

United States

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